molecular formula C14H16N2 B2632366 4-Methyl-2-(1-pyrrolidinyl)quinoline CAS No. 53541-66-5

4-Methyl-2-(1-pyrrolidinyl)quinoline

Cat. No.: B2632366
CAS No.: 53541-66-5
M. Wt: 212.296
InChI Key: HEIIJGQRVGSYNP-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-pyrrolidinyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methyl group at the fourth position and a pyrrolidinyl group at the second position

Mechanism of Action

Target of Action

The primary target of 4-Methyl-2-(1-pyrrolidinyl)quinoline is the transient receptor potential channel 4 (TRPC4) in Mus musculus . This channel plays a crucial role in various physiological processes, including the regulation of cellular calcium levels.

Mode of Action

It is known that the compound interacts with its targets, possibly by binding to the active site of the trpc4 channel . This interaction could lead to changes in the channel’s function, potentially altering cellular calcium levels.

Biochemical Pathways

Changes in these pathways could have downstream effects on various cellular processes, including muscle contraction, neurotransmission, and cell growth .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with the TRPC4 channel . By potentially altering the function of this channel, the compound could affect cellular calcium levels, leading to changes in various cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with the TRPC4 channel .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(1-pyrrolidinyl)quinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline core . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically employs large-scale synthesis techniques that optimize yield and purity. These methods often utilize catalysts and controlled reaction environments to ensure efficient production. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are also employed to enhance the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(1-pyrrolidinyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

  • Quinoline N-oxides (oxidation)
  • Reduced quinoline derivatives (reduction)
  • Substituted quinoline derivatives (substitution)

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group and a pyrrolidinyl group, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-10-14(16-8-4-5-9-16)15-13-7-3-2-6-12(11)13/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIIJGQRVGSYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322006
Record name 4-methyl-2-pyrrolidin-1-ylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53541-66-5
Record name 4-methyl-2-pyrrolidin-1-ylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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